![molecular formula C14H22N2O5 B13699939 Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate](/img/structure/B13699939.png)
Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a dimethylamino group, and a Boc (tert-butoxycarbonyl) protecting group. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the dimethylamino group and the Boc protecting group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve techniques such as crystallization, distillation, and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrrolidine compounds.
Applications De Recherche Scientifique
Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the Boc group provides stability and protection during reactions. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups, which can modulate its interactions with enzymes, receptors, and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine: A simpler compound with a similar dimethylamino group.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate: A compound with a similar dimethylamino functionality.
Poly [2-(dimethylamino)ethyl methacrylate]: A polymer with dimethylamino groups used in various applications.
Uniqueness
Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate is unique due to its combination of a pyrrolidine ring, a Boc protecting group, and a dimethylamino group. This unique structure imparts specific reactivity and stability, making it valuable in synthetic chemistry and medicinal research.
Propriétés
Formule moléculaire |
C14H22N2O5 |
|---|---|
Poids moléculaire |
298.33 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl 3-(dimethylaminomethylidene)-4-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H22N2O5/c1-14(2,3)21-13(19)16-8-10(17)9(7-15(4)5)11(16)12(18)20-6/h7,11H,8H2,1-6H3 |
Clé InChI |
HPJJHRRILIOMAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(=O)C(=CN(C)C)C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


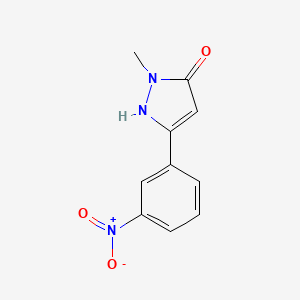


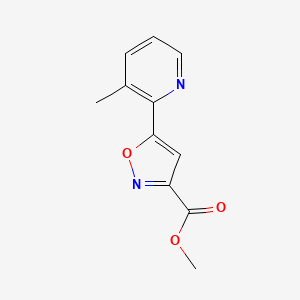
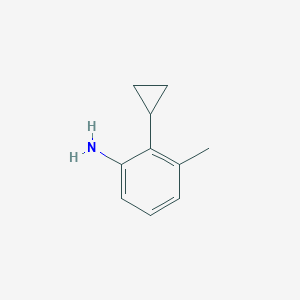
![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)
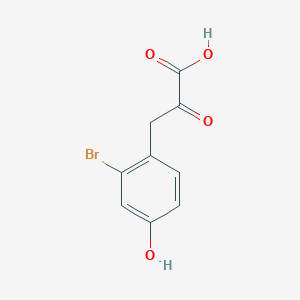
![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13699886.png)

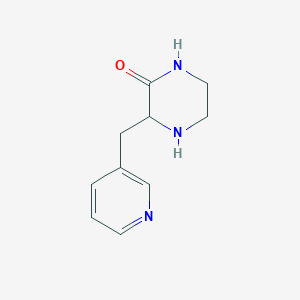
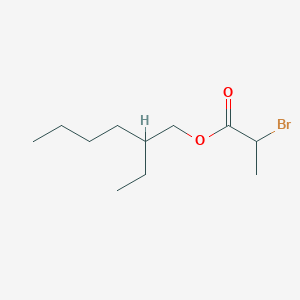
![5-Bromooxazolo[4,5-b]pyridine-2-thiol](/img/structure/B13699893.png)

